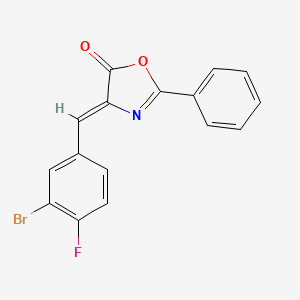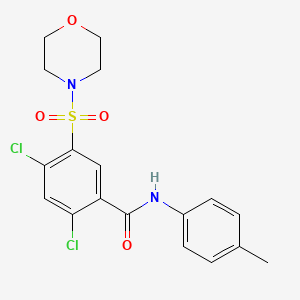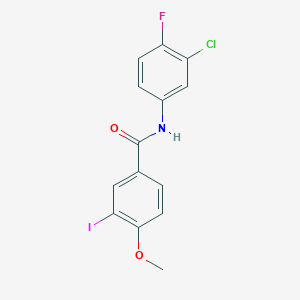
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DMPA belongs to the class of compounds known as hydroxamic acids, which are known to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
作用機序
DMPA exerts its biological effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which results in the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, DMPA promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and physiological effects:
Studies have shown that DMPA induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DMPA has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, DMPA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPA has also been shown to possess antiviral activity by inhibiting the replication of the hepatitis C virus.
実験室実験の利点と制限
One advantage of using DMPA in lab experiments is its high purity and high yield synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using DMPA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for the study of DMPA. One direction is the optimization of its synthesis method to yield even higher purity and higher yield of the compound. Another direction is the study of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune diseases. Furthermore, the development of DMPA derivatives with improved biological activities and reduced toxicity is another potential future direction.
合成法
DMPA can be synthesized by the reaction of 3,5-dimethylaniline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylenediamine to yield DMPA. The synthesis of DMPA has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
DMPA has been extensively studied for its potential as a therapeutic agent. Studies have shown that DMPA exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DMPA has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMPA has been shown to possess antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-9(2)6-11(5-8)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYSISGFIEPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)

![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)

![3,4-dihydro-2H-[1,3]selenazino[3,2-a]benzimidazol-3-ol](/img/structure/B5155521.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)

![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)
